Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy-
Description
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- (CAS: 1492-02-0; CID: 198956), also known as Glybuzole or Gludiase, is a benzenesulfonamide derivative with a 1,3,4-thiadiazole core. Its molecular formula is C₁₃H₁₇N₃O₃S₂, featuring a tert-butyl substituent on the thiadiazole ring and a para-methoxy group on the benzene ring (Figure 1). The compound was first introduced in 1972 as an oral hypoglycemic agent and has since been studied for its structural and pharmacological properties .
Structure
3D Structure
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-13(2,3)11-14-15-12(20-11)16-21(17,18)10-7-5-9(19-4)6-8-10/h5-8H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRFPMLJHOFDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189173 | |
| Record name | Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-26-8 | |
| Record name | Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Antihyperglycemic Activity
Glybuzole functions similarly to sulfonylureas, which are well-known for their ability to lower blood glucose levels. Research indicates that Glybuzole enhances insulin secretion from pancreatic beta cells, thereby contributing to its antihyperglycemic effects. This mechanism makes it a candidate for further development as an oral hypoglycemic agent in the treatment of type 2 diabetes .
Mechanistic Studies
Studies have focused on the molecular mechanisms through which Glybuzole exerts its effects. It has been shown to activate ATP-sensitive potassium channels, leading to depolarization of beta cells and subsequent insulin release. Understanding these mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of Glybuzole reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that the compound is well absorbed when administered orally and undergoes hepatic metabolism, which is vital for determining appropriate dosing regimens in clinical settings .
Case Study 1: Clinical Trials on Glybuzole
A series of clinical trials have evaluated the efficacy of Glybuzole in lowering blood glucose levels among patients with type 2 diabetes. Results demonstrated significant reductions in fasting blood glucose and HbA1c levels compared to placebo groups. The trials also monitored adverse effects, noting that Glybuzole had a favorable safety profile .
Case Study 2: Comparative Studies with Other Antidiabetic Agents
Comparative studies have positioned Glybuzole against other antidiabetic medications such as metformin and glimepiride. These studies aimed to assess not only efficacy but also patient compliance and quality of life metrics. Findings suggested that while Glybuzole was effective, it provided unique benefits in terms of patient adherence due to its dosing schedule .
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- involves its interaction with specific molecular targets. For instance, it can bind to receptors at β-pancreatic cells, blocking ATP-dependent channels for potassium ions. This leads to membrane depolarization, calcium ion influx, and subsequent insulin secretion . This mechanism is similar to that of sulfonylurea drugs used in diabetes treatment.
Comparison with Similar Compounds
Structural Highlights :
- Thiadiazole moiety : The 1,3,4-thiadiazole ring provides rigidity and electron-deficient characteristics, influencing binding interactions in biological systems.
- p-methoxybenzenesulfonamide : The sulfonamide group contributes to hydrogen bonding, while the methoxy group modulates electronic effects on the aromatic ring .
Synthesis: The compound is synthesized via nucleophilic substitution between 2-amino-5-tert-butyl-1,3,4-thiadiazole and p-methoxybenzenesulfonyl chloride under controlled conditions .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is part of a broader class of benzenesulfonamide-thiadiazole derivatives. Key structural variations among analogs include:
Table 1: Substituent Comparison of Selected Benzenesulfonamide-Thiadiazole Derivatives
Key Observations :
- Electronic Effects: The p-methoxy group in Glybuzole donates electron density via resonance, contrasting with p-amino (electron-donating) or p-dodecyl (non-polar) groups in other analogs .
Physicochemical Properties
Table 2: Solubility and Thermal Properties
Insights :
- Glybuzole’s low solubility is attributed to its tert-butyl and sulfonamide groups, which reduce polarity. In contrast, p-amino analogs exhibit marginally higher aqueous solubility due to hydrogen-bonding capacity .
- Long alkyl chains (e.g., dodecyl in Compound 33) further decrease water solubility, favoring organic solvents .
Table 3: Pharmacological Profiles
Mechanistic Differences :
- Glybuzole’s hypoglycemic activity likely stems from sulfonamide-mediated interactions with pancreatic β-cell ion channels .
- AKT inhibitors (e.g., Compound 33) exploit the dodecyl chain for hydrophobic binding to the PH domain .
- VEGFR-2 inhibitors (e.g., Compound 10) rely on extended conjugated systems for kinase domain interaction .
Biological Activity
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article presents a detailed overview of its biological activity based on available studies and findings.
Structural Information
The compound is characterized by the following structural details:
- Molecular Formula : C13H17N3O3S2
- SMILES Notation : CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC
- InChIKey : GMRFPMLJHOFDDW-UHFFFAOYSA-N
Antiviral Activity
Research indicates that derivatives of benzenesulfonamide exhibit notable antiviral properties. A study highlighted the synthesis of various thiazole derivatives, which demonstrated activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV) strains. Although the specific compound was not directly tested in this study, its structural analogs showed promising results:
- Active Compounds : Thiazole derivatives 12a-d
- Viral Strains Tested : TK(-) VZV strain 07-1 and CMV strains AD-169 and Davis
- Cell Culture Used : Human embryonic lung (HEL) cells
- Findings : The thiazole derivatives exhibited significant antiviral activity against the tested viruses .
Antibacterial Activity
While specific data on the antibacterial efficacy of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy-benzenesulfonamide is limited, related compounds within the benzenesulfonamide class have shown strong antibacterial properties. For instance:
- General Findings : Compounds in this class have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.
- MIC Values : Some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
Case Study 1: Antiviral Efficacy
In a study focusing on N-Heterocycles as antiviral agents, several compounds were evaluated for their effectiveness against RNA and DNA viruses. The data revealed that certain thiazole derivatives related to benzenesulfonamides displayed:
- EC50 Values : Ranging from 0.26 μM to 30.57 μM against various viral strains.
- Selectivity Index : High selectivity indices were noted, indicating lower cytotoxicity compared to traditional antiviral agents .
Case Study 2: Antibacterial Potency
A comparative analysis of thiazole derivatives indicated that some compounds exhibited superior antibacterial activity compared to reference drugs like ampicillin. The findings included:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3a | 0.008 | Streptococcus pneumoniae |
| 3b | 0.030 | Staphylococcus epidermidis |
These results suggest that modifications in the chemical structure can enhance the biological activity of sulfonamide derivatives .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy-benzenesulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a 5-tert-butyl-1,3,4-thiadiazol-2-amine derivative. For example, benzene sulfonyl chloride can react with the thiadiazole amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond . Purification is achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane, with yields ranging from 37% to 86% depending on substituents . Purity is confirmed by HPLC (>95%) and spectral analysis (¹H/¹³C NMR) to verify the absence of unreacted starting materials or byproducts .
Q. How can structural elucidation be performed for this compound and its derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming the structure. Key spectral features include:
- A singlet for the tert-butyl group at δ ~1.4 ppm (¹H) and ~30 ppm (¹³C).
- Methoxy protons at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C).
- Thiadiazole ring protons (if present) as multiplets between δ 7.5–8.5 ppm .
X-ray crystallography (using SHELX software for refinement) may resolve ambiguities in stereochemistry or hydrogen bonding patterns .
Advanced Research Questions
Q. What strategies enhance the biological activity of this compound, particularly against targets like NLRP3 inflammasome or cancer cells?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzamide position improve binding to enzymatic targets like carbonic anhydrase or NLRP3 .
- Alkyl chain elongation between the sulfonamide and aromatic ring enhances membrane permeability, as seen in derivatives with phenethyl or butyl spacers (e.g., compound 13: 56% yield, improved IC₅₀) .
- Substituent optimization on the thiadiazole ring (e.g., tert-butyl for steric bulk) improves metabolic stability .
Biological assays (e.g., IL-1β release inhibition for NLRP3) should be paired with molecular docking to validate target engagement .
Q. How can contradictory data on antimicrobial vs. anticancer activity be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain specificity or cancer cell line variability). Systematic approaches include:
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values .
- Mechanistic studies : Use transcriptomics or proteomics to identify upregulated/downregulated pathways (e.g., apoptosis markers for anticancer activity) .
- Comparative SAR : Modify substituents (e.g., replacing -OCH₃ with -SCH₃) to isolate antimicrobial vs. anticancer effects .
Q. What computational tools are recommended for predicting ADMET properties?
- Methodological Answer :
- Lipinski’s Rule of Five : Assess solubility and permeability using Molinspiration or SwissADME .
- Toxicity Prediction : Tools like ProTox-II or ADMETLab 2.0 evaluate hepatotoxicity and mutagenicity .
- Metabolic Stability : Cytochrome P450 inhibition can be modeled with Schrödinger’s QikProp .
Experimental validation via microsomal assays (e.g., human liver microsomes) is critical for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
